4-Aminobenzyl alcohol
Overview
Description
4-Aminobenzyl alcohol, also known as (4-aminophenyl)methanol, is an organic compound with the chemical formula C7H9NO. It is characterized by the presence of both amine and alcohol functional groups, making it a versatile building block in organic synthesis. This compound appears as a white to light yellow crystalline powder and is known for its applications in various chemical processes, including the production of pharmaceuticals, dyes, and polymers .
Mechanism of Action
Target of Action
4-Aminobenzyl alcohol is an organic compound that is used as a starting material to synthesize other organic compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester . It can also act as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker . These interactions result in changes to the structure and properties of the target molecules.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a starting material, it can be used to synthesize hydrogelators for drug delivery applications . This suggests that it may play a role in drug delivery pathways, although the specific effects would depend on the properties of the resulting hydrogelators.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, suggesting that these factors could affect its stability . Moreover, the compound’s reactions with its targets would likely be influenced by conditions such as temperature and pH.
Biochemical Analysis
Biochemical Properties
4-Aminobenzyl alcohol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of various compounds, including 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester, cross-azo compounds, and cathepsin B cleavable dipeptide linker . These interactions suggest that this compound may interact with a variety of enzymes and proteins, although specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known to participate in the synthesis of various compounds, suggesting that it may interact with biomolecules and potentially influence gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable, but air and light sensitive
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-nitrobenzyl alcohol using a hydrazine hydrate-raney nickel system. This method is advantageous due to its high yield and ease of operation . Another method involves the reduction of 4-nitrobenzyl alcohol using zinc dust and calcium chloride in water, followed by filtration and recrystallization from toluene .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-nitrobenzyl alcohol. This process is typically carried out under controlled conditions to ensure high purity and yield. The use of catalysts such as palladium on carbon or platinum oxide is common in these reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-aminobenzaldehyde or 4-aminobenzoic acid.
Reduction: The compound can be reduced to form 4-aminobenzylamine.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives such as 4-aminobenzyl ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrazine hydrate and raney nickel or zinc dust and calcium chloride are typical reagents.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.
Reduction: 4-Aminobenzylamine.
Substitution: 4-Aminobenzyl ethers, 4-Aminobenzyl esters.
Scientific Research Applications
4-Aminobenzyl alcohol is widely used in scientific research due to its versatility:
Biology: It is used in the preparation of enzyme inhibitors and other biologically active molecules.
Medicine: The compound is utilized in the synthesis of drug intermediates and prodrugs.
Industry: It is employed in the production of polymers and as a reagent in various chemical processes.
Comparison with Similar Compounds
- 3-Aminobenzyl alcohol
- 2-Aminobenzyl alcohol
- 4-Nitrobenzyl alcohol
- 4-Methoxybenzyl alcohol
Comparison: 4-Aminobenzyl alcohol is unique due to the presence of both amine and alcohol functional groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-nitrobenzyl alcohol primarily undergoes reduction reactions, while 4-methoxybenzyl alcohol is more prone to nucleophilic substitution reactions .
Properties
IUPAC Name |
(4-aminophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKGIPZJYUNAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211353 | |
Record name | 4-Aminobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-04-1 | |
Record name | 4-Aminobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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